molecular formula C5H11NO2 B7902172 3-Hydroxy-2-(hydroxymethyl)pyrrolidine

3-Hydroxy-2-(hydroxymethyl)pyrrolidine

Cat. No. B7902172
M. Wt: 117.15 g/mol
InChI Key: TYLFLHPQWQQWRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxy-2-(hydroxymethyl)pyrrolidine is a useful research compound. Its molecular formula is C5H11NO2 and its molecular weight is 117.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Hydroxy-2-(hydroxymethyl)pyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Hydroxy-2-(hydroxymethyl)pyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Glycosidase Inhibition : 3-Amino-4-hydroxy-2-(hydroxymethyl)pyrrolidine, synthesized from trans-4-hydroxy-L-proline, has shown potential as a moderate inhibitor of beta-galactosidase, indicating applications in glycosidase inhibition (Curtis et al., 2007).

  • Electronic Structure Analysis : Studies on 2-(hydroxymethyl)pyridine and 3-(hydroxymethyl)pyridine provide insights into the vibrational, conformational, and electronic structures of related compounds, which can be valuable for understanding the properties of 3-Hydroxy-2-(hydroxymethyl)pyrrolidine (Arjunan et al., 2012).

  • Bioactive Compound Synthesis : It serves as a useful intermediate in the synthesis of bioactive compounds. Vibrational and molecular mechanics conformational analysis have been used to understand the mechanisms involved in these reactions (Conti et al., 2006).

  • Antiinflammatory and Analgesic Properties : Derivatives of 3-Hydroxy-2-(hydroxymethyl)pyrrolidine have shown promise as antiinflammatory and analgesic agents. Some compounds have demonstrated dual inhibitory activity and potential as safer alternatives to traditional drugs (Ikuta et al., 1987).

  • Magnetic and Optical Properties : The compound has been used in the synthesis of lanthanide clusters showing single-molecule magnetism and photoluminescence, indicating its role in materials science (Alexandropoulos et al., 2011).

  • Stereoselective Synthesis : 3-Hydroxy-2-(hydroxymethyl)pyrrolidine derivatives have been synthesized stereoselectively, demonstrating its importance in the creation of specific molecular configurations, which is crucial in drug development (Medjahdi et al., 2009).

  • Iron Chelation : Research on hydroxypyridinones with enhanced iron chelating properties, including 5-hydroxy-2-(hydroxymethyl)pyridine-4(1H)-one, suggests potential applications in treating iron overload diseases (Lachowicz et al., 2016).

properties

IUPAC Name

2-(hydroxymethyl)pyrrolidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c7-3-4-5(8)1-2-6-4/h4-8H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYLFLHPQWQQWRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C1O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-2-(hydroxymethyl)pyrrolidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxy-2-(hydroxymethyl)pyrrolidine
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3-Hydroxy-2-(hydroxymethyl)pyrrolidine
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3-Hydroxy-2-(hydroxymethyl)pyrrolidine
Reactant of Route 4
3-Hydroxy-2-(hydroxymethyl)pyrrolidine
Reactant of Route 5
3-Hydroxy-2-(hydroxymethyl)pyrrolidine
Reactant of Route 6
3-Hydroxy-2-(hydroxymethyl)pyrrolidine

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